![molecular formula C23H28ClN3OS2 B2764209 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1329904-42-8](/img/structure/B2764209.png)

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

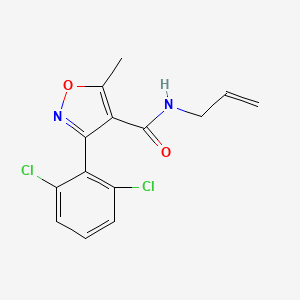

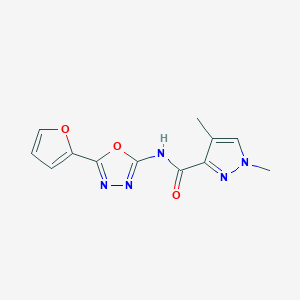

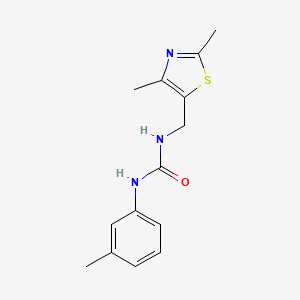

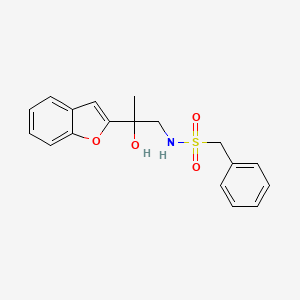

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3OS2 and its molecular weight is 462.07. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB) . These compounds are evaluated in vitro and in vivo, and their inhibitory concentrations are compared with standard reference drugs. Researchers are particularly interested in identifying potent inhibitors with enhanced anti-tubercular activity. The mechanism of resistance of anti-TB drugs is also an essential aspect of this research.

Anti-Cancer Properties

The compound’s structure suggests potential anti-cancer activity. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have exhibited potent cytotoxicity against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 . Investigating its effects on cancer cell proliferation, apoptosis, and cell cycle regulation could provide valuable insights.

Antibacterial and Antifungal Effects

Thiazole-based compounds often display antibacterial and antifungal properties. For instance, 2,4-disubstituted thiazoles have been evaluated against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae . Further exploration of its antimicrobial potential could lead to novel therapeutic agents.

Analgesic and Anti-Inflammatory Activities

Certain benzothiazole derivatives have demonstrated significant analgesic and anti-inflammatory effects . Investigating the underlying mechanisms and potential targets could contribute to the development of pain-relieving medications.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been shown to inhibit topoisomerase i , which is an essential enzyme in DNA replication. This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of topoisomerase i , which plays a crucial role in DNA replication and transcription. This inhibition can disrupt these processes, leading to cell death .

Pharmacokinetics

A related study suggests that benzothiazole derivatives have a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been shown to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS2.ClH/c1-2-26-13-12-16-19(14-26)29-23(25-21(27)15-8-4-3-5-9-15)20(16)22-24-17-10-6-7-11-18(17)28-22;/h6-7,10-11,15H,2-5,8-9,12-14H2,1H3,(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUMVBBRGIHHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CCCCC5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate](/img/structure/B2764126.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2764131.png)

![[6-chloro-1-[(3R)-1-(2-morpholin-4-ylethyl)piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2764134.png)

![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)

![Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2764138.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2764148.png)